molecular formula C13H16BrNO4 B12696055 Benzamide, N-acetyloxy-N-butoxy-4-bromo- CAS No. 131229-63-5

Benzamide, N-acetyloxy-N-butoxy-4-bromo-

Cat. No.: B12696055
CAS No.: 131229-63-5
M. Wt: 330.17 g/mol
InChI Key: GMCAJFUJSMDPRA-UHFFFAOYSA-N
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Description

Benzamide, N-acetyloxy-N-butoxy-4-bromo- is a synthetic organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, biology, and industry. The compound Benzamide, N-acetyloxy-N-butoxy-4-bromo- is characterized by the presence of an acetyloxy group, a butoxy group, and a bromine atom attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-acetyloxy-N-butoxy-4-bromo- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid, acetic anhydride, and butanol.

    Acetylation: The 4-bromobenzoic acid is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction forms 4-bromo-N-acetoxybenzoic acid.

    Esterification: The 4-bromo-N-acetoxybenzoic acid is then esterified with butanol in the presence of a dehydrating agent such as sulfuric acid to form Benzamide, N-acetyloxy-N-butoxy-4-bromo-.

Industrial Production Methods

Industrial production of Benzamide, N-acetyloxy-N-butoxy-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-acetyloxy-N-butoxy-4-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂R) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Benzamide, N-acetyloxy-N-butoxy-4-bromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-acetyloxy-N-butoxy-4-bromo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Generating Reactive Species: Producing reactive oxygen species (ROS) that can induce oxidative stress and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-acetyloxy-N-butoxybenzamide: Lacks the bromine atom.

    4-bromo-N-acetoxybenzamide: Lacks the butoxy group.

Uniqueness

Benzamide, N-acetyloxy-N-butoxy-4-bromo- is unique due to the presence of both the acetyloxy and butoxy groups along with the bromine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

131229-63-5

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

[(4-bromo-2-butoxybenzoyl)amino] acetate

InChI

InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

GMCAJFUJSMDPRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C

Origin of Product

United States

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